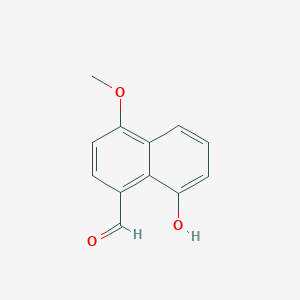![molecular formula C13H11Cl2N3OS2 B274496 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTT-001, and it has been studied for its potential use as an anticancer agent, among other things.
Wissenschaftliche Forschungsanwendungen
DTT-001 has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DTT-001 has also been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacteria and fungi. Additionally, DTT-001 has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Wirkmechanismus
The mechanism of action of DTT-001 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. DTT-001 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DTT-001 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, DTT-001 has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of various cytokines and chemokines involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DTT-001 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, there are also some limitations to using DTT-001 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, its efficacy may vary depending on the type of cancer or disease being studied.
Zukünftige Richtungen
There are several future directions for research on DTT-001. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to study its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Overall, DTT-001 has shown great potential for use in various research applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of DTT-001 involves the reaction of 4-(2,2-dichlorocyclopropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with ethyl chloroacetate to produce the final product, DTT-001. The synthesis of DTT-001 has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Eigenschaften
Molekularformel |
C13H11Cl2N3OS2 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone |
InChI |
InChI=1S/C13H11Cl2N3OS2/c14-13(15)5-9(13)7-1-3-8(4-2-7)10(19)6-20-12-18-17-11(16)21-12/h1-4,9H,5-6H2,(H2,16,17) |
InChI-Schlüssel |
DMTOCVMYDRGMIA-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N |
Kanonische SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)




![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)



